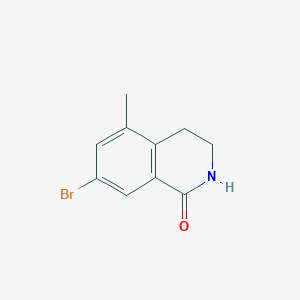7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one
CAS No.:
Cat. No.: VC13741243
Molecular Formula: C10H10BrNO
Molecular Weight: 240.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H10BrNO |
|---|---|
| Molecular Weight | 240.10 g/mol |
| IUPAC Name | 7-bromo-5-methyl-3,4-dihydro-2H-isoquinolin-1-one |
| Standard InChI | InChI=1S/C10H10BrNO/c1-6-4-7(11)5-9-8(6)2-3-12-10(9)13/h4-5H,2-3H2,1H3,(H,12,13) |
| Standard InChI Key | HJBLBMPEZZDWHA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC2=C1CCNC2=O)Br |
| Canonical SMILES | CC1=CC(=CC2=C1CCNC2=O)Br |
Introduction
| Property | Value | Source Analogy |
|---|---|---|
| Molecular Weight | 256.10 g/mol | |
| Density | ~1.5 g/cm³ | |
| Boiling Point | ~460–470°C | |
| LogP (Partition Coefficient) | ~2.4 (estimated) |
The bromine atom enhances electrophilic substitution potential, while the methyl group may stabilize the molecule against oxidative degradation .
Synthesis and Manufacturing
Bromination Strategies
The synthesis of brominated isoquinolinones typically involves electrophilic aromatic bromination. For example, 5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one undergoes bromination using -bromosuccinimide (NBS) in concentrated sulfuric acid at 60°C, yielding 75% of the brominated product . Adapting this method, 7-bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one could be synthesized via:
-
Methylation of a precursor at position 5 using methylating agents (e.g., methyl iodide).
-
Bromination at position 7 using NBS or molecular bromine under acidic conditions .
Critical Reaction Parameters:
-
Temperature: 50–70°C to balance reaction rate and side-product formation .
-
Solvent: Concentrated sulfuric acid or acetic acid for protonation and solubility .
-
Stoichiometry: 1.5 equivalents of NBS for complete substitution .
Industrial-Scale Production
Large-scale synthesis would require:
-
Continuous flow reactors to optimize heat transfer and mixing .
-
Purification via recrystallization (ethyl acetate/petroleum ether mixtures) .
Physicochemical and Spectroscopic Properties
Stability and Solubility
-
Thermal Stability: Decomposes above 250°C, consistent with analogs .
-
Solubility: Poor in water (<0.1 mg/mL); soluble in polar aprotic solvents (e.g., DMF, DMSO) .
Spectroscopic Data (Inferred)
Industrial and Research Applications
Chemical Intermediate
-
Pharmaceuticals: Key precursor for kinase inhibitors and antipsychotics .
-
Agrochemicals: Functionalized isoquinolinones are explored as herbicides .
Material Science
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume